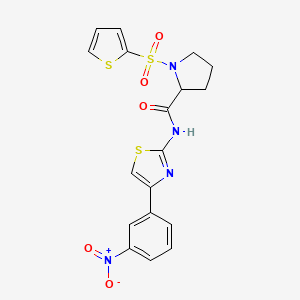

N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Description

This compound features a thiazole ring substituted at the 4-position with a 3-nitrophenyl group, a pyrrolidine-2-carboxamide backbone, and a thiophen-2-ylsulfonyl moiety.

Properties

IUPAC Name |

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S3/c23-17(15-6-2-8-21(15)30(26,27)16-7-3-9-28-16)20-18-19-14(11-29-18)12-4-1-5-13(10-12)22(24)25/h1,3-5,7,9-11,15H,2,6,8H2,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKBDZBUHJYDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a nitrophenyl group. Subsequent steps involve the introduction of the thiophene sulfonyl group and the pyrrolidine carboxamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include the use of continuous flow reactors, which allow for precise control over reaction conditions and can lead to higher yields and reduced production times. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives. Substitution reactions can lead to a variety of functionalized thiazole or thiophene derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized through the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

- Introduction of the Thiophene Group : The thiophene moiety is introduced via a nucleophilic substitution reaction where thiophenes react with suitable electrophiles.

- Amide Bond Formation : The final step involves forming the amide bond by reacting the thiazole derivative with an acyl chloride or anhydride in the presence of a base.

Inhibition of Monoamine Oxidase

One of the primary applications of N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is its role as an inhibitor of human monoamine oxidase (hMAO). Studies have shown that derivatives based on this compound exhibit selective inhibition of hMAO-A and hMAO-B isoforms, which are crucial targets for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The presence of the nitrophenyl group is significant for enhancing inhibitory activity against these enzymes, as demonstrated in structure–activity relationship studies .

Antioxidant Properties

Research indicates that compounds similar to N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide possess antioxidant properties. These properties are essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The antioxidant activity has been evaluated using various in vitro assays, demonstrating a promising potential for therapeutic applications.

Structure–Activity Relationships

The structure–activity relationship (SAR) studies focus on how different substituents on the thiazole and pyrrolidine rings affect biological activity. For instance, modifications to the nitrophenyl group or variations in the sulfonyl group can significantly alter enzyme inhibition potency and selectivity. Such studies are critical for optimizing lead compounds for drug development .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide:

- Inhibition Studies : A series of thiazol derivatives were synthesized and tested for their inhibitory effects on hMAO isoforms. Compounds demonstrating high selectivity and potency were identified as potential candidates for further development .

- Antioxidant Evaluation : Various derivatives were subjected to antioxidant assays, revealing significant activity that supports their use in formulations aimed at combating oxidative stress-related conditions .

- Computational Analysis : Molecular modeling studies have provided insights into the interactions between these compounds and their biological targets, aiding in the design of more effective inhibitors .

Mechanism of Action

The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or by inhibiting the growth and proliferation of tumor cells through various signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the thiazole substituents, sulfonyl groups, and heterocyclic cores. Key examples include:

Key Structural and Functional Insights

- Benzo[d]thiazole derivatives (e.g., compound 43) exhibit extended conjugation, improving binding to hydrophobic pockets in biological targets .

Sulfonyl Group Variations :

Heterocyclic Core :

- Pyrrolidine vs. piperidine (): Piperidine’s larger ring size may alter conformational flexibility and receptor binding kinetics.

Biological Activity

N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiazole ring

- A nitrophenyl group

- A thiophene moiety

- A pyrrolidine backbone

This unique combination of functional groups contributes to its biological activity.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted the compound's potential as an inhibitor of human monoamine oxidase (hMAO), particularly the B isoform. Inhibition of hMAO-B is crucial for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

- Mechanism : The presence of the nitrophenyl group appears to enhance binding affinity, allowing for selective inhibition of hMAO-B over hMAO-A. This selectivity is essential for minimizing side effects associated with non-selective MAO inhibitors.

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | Selectivity Ratio |

|---|---|---|---|

| N-(4-(3-nitrophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | 30 | 85 | 2.83 |

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Results : In vitro assays demonstrated that the compound exhibited significant antioxidant activity, comparable to established antioxidants such as ascorbic acid.

3. Cholinesterase Inhibition

Further research indicated that the compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown.

| Enzyme | Inhibition (%) |

|---|---|

| AChE | 72 |

| BuChE | 65 |

This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant neuroprotective effects against induced oxidative stress. Behavioral assessments indicated improvements in memory and cognitive functions post-treatment.

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related thiazole derivatives revealed that modifications to the thiophene and nitrophenyl groups significantly affected biological activity. Compounds with electron-withdrawing groups showed enhanced MAO-B inhibition, suggesting a strategic approach for further drug development.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify key signals: aromatic protons (δ 7.2–8.5 ppm for thiazole and nitrophenyl), sulfonamide protons (δ 3.1–3.5 ppm), and pyrrolidine carbons (δ 45–55 ppm). 2D NMR (COSY, HSQC) resolves connectivity .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 487.08) .

- X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .

What in vitro assays are recommended for preliminary evaluation of biological activity, and how are conflicting cytotoxicity data interpreted?

Q. Basic

- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to controls like doxorubicin .

- Antimicrobial Testing: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Conflicting MIC values may arise due to assay variability; repeat under standardized CLSI guidelines .

How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores in this compound?

Q. Advanced

- Substituent Variation: Synthesize analogs with modified nitrophenyl (e.g., chloro, methoxy) or thiophene-sulfonyl groups. Assess changes in bioactivity to pinpoint electronic/hydrophobic contributions .

- Computational Modeling: Docking studies (AutoDock Vina) predict binding to targets like kinase enzymes. Validate with mutagenesis (e.g., ATP-binding site mutations) to confirm SAR hypotheses .

What strategies address contradictory data in biological assays, such as high in vitro potency but low in vivo efficacy?

Q. Advanced

- Pharmacokinetic Profiling: Measure plasma stability (e.g., mouse microsomal assays) and bioavailability. Rapid clearance (t₁/₂ < 1 hr) may explain efficacy gaps; consider prodrug strategies .

- Metabolite Identification: LC-MS/MS detects active/inactive metabolites. For example, sulfonamide hydrolysis could reduce activity .

- Assay Replication: Test in multiple cell lines and animal models to rule out context-dependent effects .

What mechanistic studies elucidate the compound’s interaction with enzymatic targets like kinases or proteases?

Q. Advanced

- Kinetic Analysis: Use surface plasmon resonance (SPR) to determine binding kinetics (KD, kon/koff). Compare to known inhibitors (e.g., staurosporine for kinases) .

- Isotopic Labeling: Track sulfonamide group transfer in enzymatic assays using ³⁵S-labeled reagents .

- Cryo-EM/X-ray Co-crystallography: Resolve ligand-enzyme complexes (e.g., PDB deposition) to identify hydrogen bonds with catalytic residues .

How are enantiomeric impurities controlled during synthesis, and what chiral analysis methods are employed?

Q. Advanced

- Chiral Catalysis: Use enantiopure pyrrolidine precursors or asymmetric catalysis (e.g., Jacobsen’s catalyst) during sulfonylation .

- Chiral HPLC: Separate enantiomers on a Chiralpak AD-H column (hexane/isopropanol). Confirm purity (>99% ee) via circular dichroism .

What computational tools predict metabolic stability and guide structural modifications to enhance drug-likeness?

Q. Advanced

- ADMET Prediction: Software like SwissADME forecasts CYP450 metabolism sites (e.g., sulfonamide cleavage). Prioritize modifications at predicted labile positions .

- Molecular Dynamics (MD): Simulate blood-brain barrier penetration (logP < 3) or plasma protein binding (e.g., albumin docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.